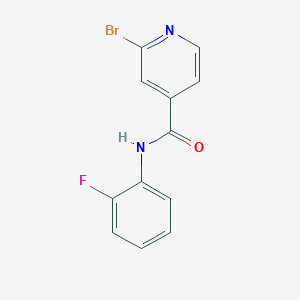
7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several heterocyclic rings, including an oxadiazole ring and a quinazoline ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the phenyl groups could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives have been identified as potential anticancer agents due to their ability to inhibit various pathways involved in cancer cell proliferation. They can act as inhibitors of tyrosine kinase enzymes, which are often overexpressed in cancer cells . The specific compound may be researched for its efficacy in targeting cancer cells without affecting healthy cells.
Antibacterial Properties
The antibacterial properties of quinazoline derivatives make them candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance . Studies could focus on the compound’s effectiveness against various bacterial strains and its mechanism of action.
Antifungal Applications
Similar to their antibacterial properties, quinazoline derivatives can also exhibit antifungal activity. Research may explore the use of this compound in treating fungal infections, studying its safety profile and therapeutic efficacy .
Anti-inflammatory Potential
The anti-inflammatory effects of quinazoline derivatives are another area of interest. This compound could be investigated for its ability to reduce inflammation in various conditions, potentially acting through the inhibition of inflammatory cytokines .
Anticonvulsant Effects
Quinazoline derivatives have shown promise as anticonvulsants. The compound could be analyzed for its potential to prevent or reduce the frequency of seizures, possibly by modulating neurotransmitter release or ion channel activity .
Hypotensive Activity
Some quinazoline derivatives have been studied for their hypotensive effects, which could be beneficial in managing high blood pressure. Research on this compound might include its impact on blood vessel relaxation and blood pressure regulation .
Antitubercular Activity
Given the ongoing challenge of tuberculosis, quinazoline derivatives with potential antitubercular activity are of significant interest. The compound could be evaluated for its effectiveness against Mycobacterium tuberculosis and its potential role in combination therapies .
Antiviral Properties
Lastly, the antiviral applications of quinazoline derivatives, including the compound , could be a vital research area. Studies might investigate its efficacy against various viruses and its mechanism of inhibiting viral replication .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "ethyl acetate", "sodium hydroxide", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "phosphorus oxychloride", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 2-chlorobenzoic acid in a mixture of hydrazine hydrate and acetic anhydride.", "b. Heat the mixture at 120°C for 4 hours.", "c. Cool the mixture and filter the resulting solid.", "d. Wash the solid with ethyl acetate and dry it to obtain 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-phenethyl-2,4(1H,3H)-quinazolinedione in a mixture of thionyl chloride and N,N-dimethylformamide.", "b. Heat the mixture at 80°C for 2 hours.", "c. Cool the mixture and add triethylamine.", "d. Add 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid to the mixture and heat at 120°C for 6 hours.", "e. Cool the mixture and filter the resulting solid.", "f. Wash the solid with ethyl acetate and dry it to obtain 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Step 3: Purification of the final product", "a. Dissolve the crude product in a mixture of ethanol and water.", "b. Add potassium carbonate and heat the mixture at reflux for 1 hour.", "c. Cool the mixture and filter the resulting solid.", "d. Wash the solid with water and dry it to obtain the pure final product." ] } | |
Numéro CAS |
1207032-70-9 |
Nom du produit |
7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C24H17ClN4O3 |
Poids moléculaire |
444.88 |
Nom IUPAC |
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c25-19-9-5-4-8-17(19)21-27-22(32-28-21)16-10-11-18-20(14-16)26-24(31)29(23(18)30)13-12-15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,26,31) |
Clé InChI |
HEMVYAMZRJYYAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



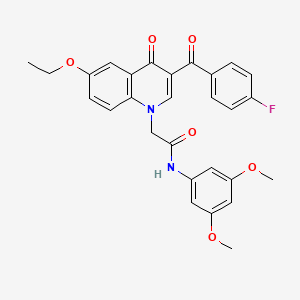
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2937220.png)
![ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2937221.png)
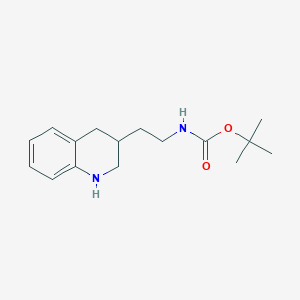
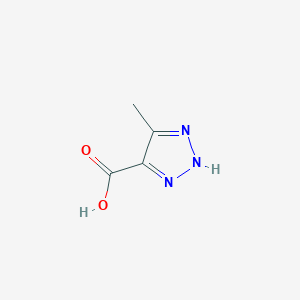
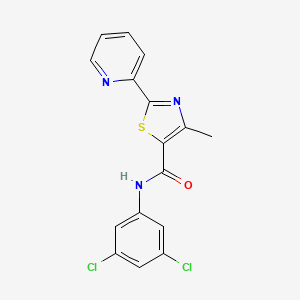
![3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2937226.png)
![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2937230.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2937231.png)
